N-Boc-amino(4-hydroxycyclohexyl)carboxylic acid
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Overview
Description
N-Boc-amino(4-hydroxycyclohexyl)carboxylic acid is a compound with the molecular formula C12H21NO5 and a molecular weight of 259.30 g/mol . It is a derivative of cyclohexane, featuring a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyl group on the cyclohexane ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-hydroxycyclohexanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of N-Boc-amino(4-hydroxycyclohexyl)carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Boc-amino(4-hydroxycyclohexyl)carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Acidic conditions (e.g., trifluoroacetic acid (TFA))
Major Products Formed
Oxidation: 4-ketocyclohexanecarboxylic acid
Reduction: 4-hydroxycyclohexylmethanol
Substitution: Free amino(4-hydroxycyclohexyl)carboxylic acid
Scientific Research Applications
N-Boc-amino(4-hydroxycyclohexyl)carboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-amino(4-hydroxycyclohexyl)carboxylic acid involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization of the molecule. The hydroxyl and carboxylic acid groups provide additional sites for chemical modifications, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
N-Boc-amino(4-hydroxycyclohexyl)carboxylic acid can be compared with other similar compounds, such as:
- N-Boc-amino(4-hydroxyphenyl)carboxylic acid
- N-Boc-amino(4-hydroxybenzyl)carboxylic acid
- N-Boc-amino(4-hydroxycyclopentyl)carboxylic acid
These compounds share similar structural features, such as the Boc-protected amino group and hydroxyl group, but differ in the nature of the cyclic ring or aromatic group. The unique combination of the cyclohexane ring with the Boc-protected amino and hydroxyl groups in this compound provides distinct reactivity and applications .
Properties
Molecular Formula |
C12H21NO5 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
[(2-methylpropan-2-yl)oxycarbonylamino] 4-hydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)17-11(16)13-18-10(15)8-4-6-9(14)7-5-8/h8-9,14H,4-7H2,1-3H3,(H,13,16) |
InChI Key |
FHKBRTRXIIFZPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NOC(=O)C1CCC(CC1)O |
Origin of Product |
United States |
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